molecular formula C28H31N3O3S2 B10866981 4-[(2Z)-2-(naphthalen-1-ylimino)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]butan-1-ol

4-[(2Z)-2-(naphthalen-1-ylimino)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]butan-1-ol

Cat. No.: B10866981
M. Wt: 521.7 g/mol
InChI Key: OIHZEHPBDYPVKS-UHFFFAOYSA-N
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Description

“4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-BUTANOL” is a complex organic compound that features a thiazole ring, a naphthyl group, and a piperidinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-BUTANOL” typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the naphthyl and piperidinosulfonyl groups. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the imino group or other reducible functionalities.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe to study enzyme interactions or cellular pathways.

Medicine

Potential medicinal applications could include its use as a drug candidate for treating specific diseases, given its unique structural features.

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For medicinal uses, it might interact with particular enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-PROPANOL
  • **4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-ETHANOL

Uniqueness

The uniqueness of “4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-BUTANOL” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H31N3O3S2

Molecular Weight

521.7 g/mol

IUPAC Name

4-[2-naphthalen-1-ylimino-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]butan-1-ol

InChI

InChI=1S/C28H31N3O3S2/c32-20-7-6-19-31-27(21-35-28(31)29-26-12-8-10-22-9-2-3-11-25(22)26)23-13-15-24(16-14-23)36(33,34)30-17-4-1-5-18-30/h2-3,8-16,21,32H,1,4-7,17-20H2

InChI Key

OIHZEHPBDYPVKS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC5=CC=CC=C54)N3CCCCO

Origin of Product

United States

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